molecular formula C27H30N4O5 B2974990 phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1327534-99-5

phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2974990
CAS No.: 1327534-99-5
M. Wt: 490.56
InChI Key: JKCXKPLSKMTMRX-UHFFFAOYSA-N
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Description

The compound phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate features a fused pyrroloquinoline core (1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) linked via an oxoacetamide bridge to a piperidine ring substituted with a phenyl ester group. Key structural elements include:

  • Pyrrolo[3,2,1-ij]quinoline: A bicyclic system combining pyrrole and quinoline motifs, known for bioactivity in kinase inhibition and CNS targeting .
  • Piperidine-phenyl ester: Enhances lipophilicity and modulates pharmacokinetic properties .

Properties

IUPAC Name

phenyl 4-[[[2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-17-22-15-20(14-19-6-5-11-31(23(19)22)26(17)34)29-25(33)24(32)28-16-18-9-12-30(13-10-18)27(35)36-21-7-3-2-4-8-21/h2-4,7-8,14-15,17-18H,5-6,9-13,16H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXKPLSKMTMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCN(CC4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrroloquinoline core followed by functionalization to introduce the piperidine and carboxylate moieties. Specific synthetic routes may vary but often utilize techniques such as:

  • Condensation Reactions : To form the pyrroloquinoline backbone.
  • Amidation : To attach the amino and acetamido groups.
  • Esterification : To introduce the carboxylate functionality.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, particularly in the fields of anticoagulation and anticancer therapies.

Anticoagulant Activity

A study on derivatives of pyrrolo[3,2,1-ij]quinolinones demonstrated their potential as inhibitors of coagulation factors Xa and XIa. The best inhibitors showed IC50 values in the low micromolar range (e.g., 3.68 μM for FXa and 2 μM for FXIa) . This suggests that this compound may also possess similar anticoagulant properties.

Cytotoxicity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were tested for their ability to inhibit cell proliferation in human cancer cell lines, revealing significant activity . The structure of these compounds often correlates with their potency; modifications to the piperidine or quinoline rings can enhance or diminish activity.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by several structural features:

Structural FeatureEffect on Activity
Pyrroloquinoline Core Essential for biological interaction; modifications can enhance binding affinity.
Piperidine Ring Substituents can affect solubility and receptor binding; optimal substitutions improve selectivity.
Carboxylate Group Plays a critical role in interaction with target proteins; variations can modulate potency.

Case Studies

Several studies have explored compounds related to this compound:

  • Anticoagulant Efficacy : A series of derivatives were synthesized and tested for their ability to inhibit factor Xa and factor XIa. The results indicated that certain modifications significantly improved inhibitory potency .
  • Cancer Cell Proliferation : Studies demonstrated that specific derivatives exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells . This selectivity is crucial for therapeutic applications.
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target enzymes involved in coagulation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Properties / Activities
Target Compound Pyrrolo[3,2,1-ij]quinoline 1-Methyl-2-oxo group; oxoacetamide-piperidine-phenyl ester ~500 (estimated) Hypothesized kinase modulation due to fused heterocycle; enhanced solubility from ester group
Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate Pyrrolo[3,2,1-ij]quinoline Methyl ester at position 6; 4-methyl group 273.3 Crystallographically characterized; potential precursor for bioactive derivatives
1-[1-(3-Methoxypropyl)-9-methyl-4-oxo-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl-piperidine-4-carboxamide Pyrido-pyrrolo-pyrimidine Piperidine-carboxamide; 3-methoxypropyl substituent ~470 (estimated) Anti-fibrotic activity via TNFα inhibition inferred from network pharmacology
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate Pyrazolo-pyrimidine Ethyl ester; phenyl-pyrazolo group 367.4 Kinase inhibition scaffold; moderate metabolic stability
N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)butyramide Pyrrolo[3,2,1-ij]quinoline Butyramide substituent at position 8 ~300 (estimated) Enhanced CNS penetration due to reduced polarity

Critical Analysis of Structural and Functional Differences

a) Core Heterocycle Modifications
  • The target compound’s pyrroloquinoline core shares similarities with methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate , but the phenyl ester and oxoacetamide linker distinguish its pharmacokinetic profile.
  • In contrast, pyrazolo-pyrimidine derivatives (e.g., ) lack the fused bicyclic system, reducing rigidity and possibly affinity for quinoline-specific targets.
b) Substituent Effects
  • Oxoacetamide vs. Carboxamide : The oxoacetamide linker introduces an additional carbonyl group, increasing hydrogen-bonding capacity compared to butyramide derivatives (e.g., ), which may enhance target interaction but reduce solubility.

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